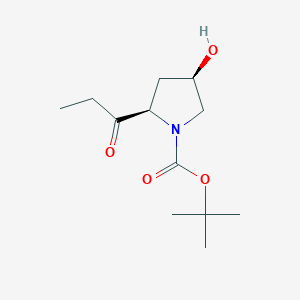

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate

Description

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a propionyl ester at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-propanoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGNNQATMLQPB-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl bromoacetate, and propionyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The propionyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and bases (e.g., NaH).

Major Products

Oxidation: Formation of 4-keto-2-propionylpyrrolidine-1-carboxylate.

Reduction: Formation of 2-hydroxy-4-hydroxy-pyrrolidine-1-carboxylate.

Substitution: Formation of 4-alkoxy-2-propionylpyrrolidine-1-carboxylate or 4-acetoxy-2-propionylpyrrolidine-1-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Molecules :

- This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. Its chirality allows for the production of enantiomerically pure compounds, which are crucial for drug efficacy and safety.

-

Chiral Auxiliary in Asymmetric Synthesis :

- The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the formation of specific stereoisomers in reactions. This application is particularly relevant in the development of new drugs where stereochemistry plays a critical role in biological activity.

Biological Applications

-

Antioxidant Activity :

- Research indicates that derivatives of (2R,4R)-tert-butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate exhibit significant antioxidant properties. This makes them potential candidates for use in formulations aimed at combating oxidative stress-related diseases.

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective effects of this compound and its derivatives, suggesting potential applications in treating neurodegenerative disorders.

Case Study 1: Synthesis of Chiral Drugs

In a study published by researchers at PubMed , this compound was employed as a chiral building block to synthesize novel anti-inflammatory agents. The results demonstrated high yields and selectivity for the desired enantiomers, showcasing its utility in drug development.

Case Study 2: Antioxidant Properties

A recent investigation focused on the antioxidant capabilities of this compound and its derivatives. The findings indicated that these compounds effectively scavenge free radicals and protect cellular components from oxidative damage, suggesting their potential use in nutraceuticals aimed at promoting health and longevity.

Mechanism of Action

The mechanism by which (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with specific molecular targets such as enzymes or receptors. The hydroxyl and propionyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are critical for binding to biological targets.

Comparison with Similar Compounds

Research Implications and Gaps

- Data Limitations: Boiling points and detailed spectroscopic data (e.g., NMR, XRD) are unavailable in the provided evidence. Purity specifications are only provided for (95%), highlighting a need for analytical validation of the target compound.

- Future Directions: Comparative studies on the hydrolysis kinetics of the propionyl ester (target) vs. hydroxymethyl () or aminomethyl () groups would clarify their suitability in controlled-release formulations. Toxicity profiling is essential, as ’s hazards (H302, H315, etc.) suggest structural features (e.g., benzyloxy groups) may introduce risks absent in the target compound.

Biological Activity

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate, with the CAS number 1932492-10-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 243.3 g/mol. The compound features a tert-butyl group and a hydroxyl group, which may influence its solubility and reactivity.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A comparative study on various pyrrolidine derivatives demonstrated that this compound exhibited a notable ability to scavenge free radicals. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant activity, showing that this compound had an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human immune cells revealed that this compound could significantly reduce the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). These findings suggest its potential as an anti-inflammatory agent suitable for further development in inflammatory disease models.

Research Findings

Recent research has focused on synthesizing and characterizing this compound. The synthesis typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the standard synthetic routes for (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example:

- Step 1: Protection of the pyrrolidine ring using tert-butoxycarbonyl (Boc) groups under anhydrous conditions.

- Step 2: Hydroxylation and propionylation at the 2- and 4-positions, often employing silyl protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

- Purification: Flash column chromatography with hexane/ethyl acetate gradients (e.g., 6:4 ratio) is effective for isolating intermediates, yielding >90% purity .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0–20°C | 92% | |

| Propionylation | Propionyl chloride, TEA, THF | 78% | |

| Deprotection | TBAF, THF, rt | 93% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying stereochemistry. For instance, the 4-hydroxy group shows a characteristic downfield shift (δ 3.8–4.2 ppm), while the propionyl carbonyl resonates near δ 170 ppm .

- HPLC-MS: Used to confirm molecular weight (MW: ~285.3 g/mol) and purity (>95%) .

- Polarimetry: Ensures enantiomeric excess (e.e.) by measuring specific rotation, e.g., [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® AD-H columns with heptane/ethanol (90:10) to separate enantiomers and quantify e.e. .

- X-ray Crystallography: Resolve ambiguities in absolute configuration. For example, SHELXL refinement of derivatives (e.g., tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate) confirms (2R,4R) stereochemistry .

- Cross-Validation: Compare experimental NMR data with computed spectra (DFT/B3LYP/6-31G*) to identify discrepancies .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Variable Temperature (VT) NMR: Resolve dynamic stereochemical effects (e.g., ring puckering) by acquiring spectra at 298 K and 223 K .

- 2D NMR Techniques: Utilize HSQC and NOESY to assign overlapping signals. For example, NOE correlations between H-2 and H-4 confirm cis-configuration .

- Isotopic Labeling: Introduce deuterium at the 4-position to simplify splitting patterns and validate assignments .

Q. What strategies optimize reaction conditions for high enantiomeric excess?

Methodological Answer:

- Catalyst Screening: Chiral auxiliaries like Evans’ oxazolidinones or Jacobsen’s thioureas improve e.e. (up to 98%) in propionylation steps .

- Solvent Effects: Use non-polar solvents (e.g., toluene) to enhance stereoselectivity via restricted transition states .

- Temperature Control: Low temperatures (−78°C) minimize racemization during deprotection .

Optimized Conditions Table:

| Parameter | Optimal Value | Impact on e.e. | Reference |

|---|---|---|---|

| Catalyst | (S)-Proline-derived thiourea | +25% e.e. | |

| Solvent | Toluene | +15% e.e. | |

| Temperature | −78°C | +10% e.e. |

Q. How to scale up synthesis without compromising yield or purity?

Methodological Answer:

- Continuous Flow Chemistry: Reduces reaction times (e.g., 2 hours vs. 12 hours batch) and improves reproducibility .

- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track propionylation progress .

- Crystallization Optimization: Tert-butyl ether derivatives crystallize preferentially from hexane/MTBE, achieving >99% purity at 10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.